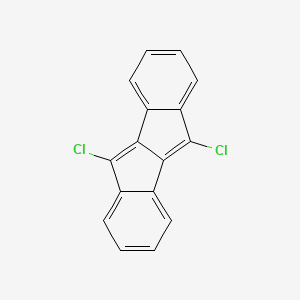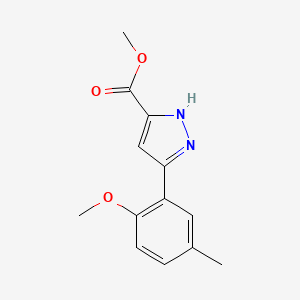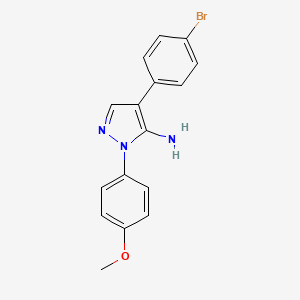![molecular formula C35H32N8O2S2 B12049891 N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of various substituents through nucleophilic substitution, acylation, and other organic transformations. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C35H32N8O2S2 |
|---|---|
Poids moléculaire |
660.8 g/mol |
Nom IUPAC |
2-[[5-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C35H32N8O2S2/c1-24-13-17-26(18-14-24)36-32(44)22-46-34-40-38-30(42(34)28-9-5-3-6-10-28)21-31-39-41-35(43(31)29-11-7-4-8-12-29)47-23-33(45)37-27-19-15-25(2)16-20-27/h3-20H,21-23H2,1-2H3,(H,36,44)(H,37,45) |
Clé InChI |
STKUGBBURADRBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)





![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12049853.png)


![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)
